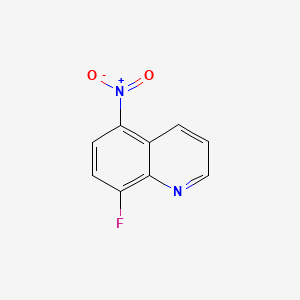

8-Fluoro-5-nitroquinoline

Descripción general

Descripción

8-Fluoro-5-nitroquinoline is a fluorinated derivative of quinoline, characterized by the presence of both a fluorine atom and a nitro group on its quinoline ring

Métodos De Preparación

The synthesis of 8-Fluoro-5-nitroquinoline typically involves the introduction of fluorine and nitro groups onto the quinoline ring. One common method is the direct fluorination of 5-nitroquinoline using fluorinating agents under controlled conditions. Another approach involves the nitration of 8-fluoroquinoline. Industrial production methods often employ catalytic processes and optimized reaction conditions to achieve high yields and purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The nitro group at position 5 and fluorine at position 8 activate the quinoline ring for nucleophilic substitution, particularly at positions ortho and para to the nitro group.

-

Reaction with Amines :

In aqueous ethanol with NaHCO₃, 8-fluoro-5-nitroquinoline undergoes substitution at position 7 (activated by the nitro group) with primary amines (e.g., aniline derivatives). Reactions proceed at 60–80°C for 2–5 days, yielding 7-amino-8-fluoro-5-nitroquinoline derivatives (9a–g ) with >80% efficiency . Mechanistic Insight :

The nitro group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack. Fluorine’s inductive effect further stabilizes the transition state . -

Limitations :

Bulky amines (e.g., thiazol-2-yl-amine) or carboxyl-substituted amines (e.g., 3-carboxy-pyridine-2-yl-amine) result in side products (10 , 11 ) due to steric hindrance or competing pathways .

Reduction Reactions

The nitro group is susceptible to reduction, forming intermediates critical for further functionalization.

-

Catalytic Hydrogenation :

Using H₂ and 5% Pd/C in benzene, the nitro group reduces to an amine, yielding 5-amino-8-fluoroquinoline . -

Selective Reduction :

Controlled reduction with SnCl₂/HCl selectively converts the nitro group to a hydroxylamine intermediate, which can be further reduced to the amine. Example :

Electrophilic Aromatic Substitution (EAS)

The electron-deficient quinoline ring directs electrophiles to meta positions relative to the nitro group.

-

Nitration :

Further nitration under fuming HNO₃ introduces a second nitro group at position 3, albeit with competing decarboxylation side reactions . -

Halogenation :

Bromine in acetic acid substitutes hydrogen at position 4, forming 4-bromo-8-fluoro-5-nitroquinoline .

Cycloaddition Reactions

The electron-deficient quinoline core participates in Diels-Alder reactions.

- With Dienophiles :

This compound reacts with electron-rich dienes (e.g., cyclopentadiene) under thermal conditions to form exo-cycloadducts (3e , 3f ) in 75% yield .

Functional Group Interconversion

-

Nitro to Carbonyl :

Oxidation of the nitro group using KMnO₄ in acidic media converts it to a ketone, yielding 5-oxo-8-fluoroquinoline . -

Fluorine Displacement :

Fluorine at position 8 can be replaced by nucleophiles (e.g., methoxide) under harsh conditions (DMF, 120°C), forming 8-methoxy-5-nitroquinoline.

Table 1: Key Reactions of this compound

Table 2: Influence of Substituents on Reactivity

| Position | Substituent | Electronic Effect | Role in Reactivity |

|---|---|---|---|

| 5 | -NO₂ | Strong electron-withdrawing (-I, -M) | Activates C-7 for NAS; directs EAS to C-4 |

| 8 | -F | Moderate electron-withdrawing (-I) | Stabilizes transition state; resists oxidation |

Mechanistic and Synthetic Insights

- Role of Nitro Group : The nitro group at C-5 enhances electrophilicity at C-7, enabling efficient NAS. It also directs EAS to C-4 .

- Fluorine’s Impact : The C-8 fluorine increases ring stability and influences regioselectivity in cycloadditions .

- Synthetic Utility : These reactions enable the preparation of analogs with enhanced antibacterial or mutagenic properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

8-Fluoro-5-nitroquinoline has been explored for its potential therapeutic applications:

- Antimicrobial Activity : The compound exhibits significant bacteriostatic and bactericidal effects against various bacterial strains, making it a candidate for antibiotic development. A study indicated that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antibiotic properties .

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves DNA intercalation and activation of caspase pathways, leading to cellular signaling modulation. In vitro studies demonstrated that it could disrupt replication processes in cancer cells .

Enzyme Inhibition

The compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This interaction impacts cellular metabolism and proliferation rates, which is crucial for developing new therapeutic agents targeting metabolic disorders .

Material Science

In the field of materials science, this compound is utilized in developing materials with specific electronic properties, such as liquid crystals. Its unique structure allows for enhanced performance in electronic applications .

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in multiple strains, confirming its potential as a broad-spectrum antibiotic .

Anticancer Properties

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involved DNA intercalation, leading to disruption of replication processes .

Enzyme Interaction

Research focusing on enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, impacting cellular metabolism and proliferation rates .

Mecanismo De Acción

The mechanism of action of 8-Fluoro-5-nitroquinoline involves its interaction with biological targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

8-Fluoro-5-nitroquinoline is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. Similar compounds include:

5-Nitroquinoline: Lacks the fluorine atom, resulting in different reactivity and biological activity.

8-Fluoroquinoline:

5,8-Difluoroquinoline: Contains an additional fluorine atom, leading to different electronic properties and reactivity.

Actividad Biológica

8-Fluoro-5-nitroquinoline is a heterocyclic compound characterized by its unique structural features, including a fluorine atom and a nitro group. These modifications enhance its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activities of this compound, focusing on its antimicrobial and anticancer properties based on diverse research findings.

The molecular formula of this compound is with a molecular weight of approximately 211.16 g/mol. The presence of the fluorine atom and the nitro group plays a crucial role in its reactivity and interaction with biological targets.

This compound's mechanism of action primarily involves:

- Enzyme Inhibition : The compound interacts with enzymes, potentially inhibiting their activity.

- Reactive Intermediate Formation : The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that affect cellular components.

- Cell Membrane Penetration : The fluorine atom enhances the compound's ability to penetrate biological membranes, facilitating its interaction with intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli | Moderate |

| This compound | S. aureus | Strong |

A study involving derivatives of this compound demonstrated that these compounds displayed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the structure could enhance or diminish antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown cytotoxic effects against several human cancer cell lines, with mechanisms potentially involving apoptosis induction and interference with DNA synthesis:

The compound's activity was significantly enhanced in the presence of copper ions, which increased intracellular reactive oxygen species generation, further promoting cytotoxicity .

Case Studies

- Cytotoxicity Studies : A comparative study evaluated the cytotoxicity of various quinoline derivatives, including this compound. Results indicated that it was among the most potent compounds tested, exhibiting an IC50 value significantly lower than many analogues, suggesting strong potential for further development as an anticancer agent .

- Antibacterial Evaluation : In a study assessing new derivatives derived from this compound, researchers found that specific modifications led to enhanced antibacterial properties against E. coli and S. aureus. The structure-activity relationship (SAR) analysis highlighted how hydrophilic groups improved activity against Gram-negative bacteria while lipophilic groups favored Gram-positive bacteria .

Propiedades

IUPAC Name |

8-fluoro-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSYAMNMWPZLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241638 | |

| Record name | Quinoline, 8-fluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94832-39-0 | |

| Record name | Quinoline, 8-fluoro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094832390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 8-fluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.